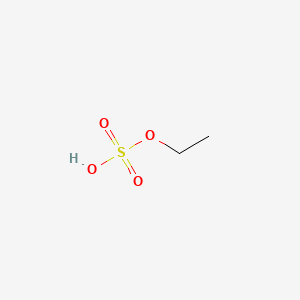

ethyl hydrogen sulfate

Description

Alkylsulfuric acids are colorless, oily liquids. They are soluble in water and weigh more than water. Contact with the material may cause severe irritation to skin, eyes, and mucous membranes. It may be toxic by ingestion, inhalation and skin absorption. It is used to make other chemicals.

Properties

IUPAC Name |

ethyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O4S/c1-2-6-7(3,4)5/h2H2,1H3,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWBPDUYBMNFTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862151 | |

| Record name | Ethyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alkylsulfuric acids are colorless, oily liquids. They are soluble in water and weigh more than water. Contact with the material may cause severe irritation to skin, eyes, and mucous membranes. It may be toxic by ingestion, inhalation and skin absorption. It is used to make other chemicals. | |

| Record name | ALKYLSULFURIC ACIDS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

540-82-9 | |

| Record name | ALKYLSULFURIC ACIDS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monoethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3LK0HF3B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl hydrogen sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Unveiling of "Sulfovinic Acid": A Technical History of the Discovery of Ethyl Hydrogen Sulfate

For Immediate Release

This technical guide delves into the historical discovery of ethyl hydrogen sulfate (B86663), a pivotal intermediate in the development of ether synthesis and a cornerstone in the nascent field of organic chemistry. Targeted at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the key scientific contributions, experimental methodologies of the era, and the logical progression of thought that led to the identification and understanding of this significant compound.

Executive Summary

The discovery of ethyl hydrogen sulfate, historically known as "sulfovinic acid," was not a singular event but rather a gradual unraveling of the chemical processes involved in the formation of diethyl ether from ethanol (B145695) and sulfuric acid. Over nearly a century, from the mid-18th to the mid-19th century, prominent chemists across Europe meticulously observed, experimented, and debated the nature of this reaction. This guide reconstructs the timeline of this discovery, highlighting the crucial experiments and the evolution of the scientific understanding of this compound's role as a key intermediate. While detailed quantitative data from this historical period is scarce, this document compiles the available information and outlines the experimental protocols of the time to provide a thorough technical overview.

Historical Timeline and Key Contributors

The journey to understanding this compound was a multi-generational effort involving some of the most distinguished chemists of their time.

-

Circa 1730, August Siegmund Frobenius: The German alchemist was among the first to study the reaction between alcohol and sulfuric acid to produce ether, laying the observational groundwork for future investigations.

-

1797, Antoine François de Fourcroy and Louis Nicolas Vauquelin: These French chemists conducted systematic studies on the formation of ether. Their work, published in the Annales de Chimie, suggested that sulfuric acid was not merely a dehydrating agent but played a more complex role in the transformation of alcohol into ether.

-

1807, Nicolas-Théodore de Saussure: The Swiss chemist further investigated the reaction, contributing to the growing body of knowledge about the byproducts and reaction conditions.

-

1815, Joseph Louis Gay-Lussac: A prominent French chemist, Gay-Lussac published a significant memoir on ether in the Annales de Chimie. His work provided a more detailed analysis of the reaction and its products, bringing the scientific community closer to understanding the underlying mechanism.

-

1827, Jean-Baptiste Dumas and Félix-Polydore Boullay: In a landmark paper, these French chemists proposed that this compound (which they termed "sulfovinic acid") was a key intermediate in the formation of diethyl ether.[1][2] They demonstrated that this acid was formed first and then decomposed upon heating with more alcohol to produce ether.

-

Eilhard Mitscherlich and Jöns Jacob Berzelius: These influential German and Swedish chemists, respectively, further solidified the understanding of this compound's role. They championed the idea that sulfuric acid acted as a catalyst in the reaction, a concept that was advanced by the identification of the intermediate "sulfovinic acid."

Quantitative Data from Historical Accounts

Quantitative analysis in the 18th and early 19th centuries was not as standardized as it is today. However, early chemists meticulously recorded physical properties to characterize new substances. The following table summarizes the known properties of this compound from that era, supplemented with modern data for comparison.

| Property | Reported Value (19th Century) | Modern Value | Notes |

| Synonyms | Sulfovinic acid, Ethylsulfuric acid | This compound | The term "sulfovinic acid" was commonly used in the 19th century. |

| Appearance | Oily liquid | Colorless, oily liquid | Descriptions from early accounts are consistent with the modern understanding. |

| Solubility in Water | Soluble | Miscible | The high solubility in water was a key characteristic noted by early chemists. |

| Reaction with Barium Salts | Forms a soluble barium salt | Barium ethyl sulfate is soluble in water. | This was a crucial observation used to distinguish it from sulfuric acid, which forms insoluble barium sulfate. |

Experimental Protocols of the Era

Replicating the exact experimental conditions of the 18th and 19th centuries is challenging due to the lack of detailed modern-style protocols in historical publications. However, based on the available descriptions and knowledge of the laboratory practices of the time, a generalized experimental protocol for the preparation of this compound can be reconstructed.

Objective: To synthesize "sulfovinic acid" (this compound) from ethanol and sulfuric acid.

Apparatus:

-

A glass retort with a ground-glass stopper or a luted connection.

-

A receiver flask, often cooled by a stream of water or by being partially submerged in a cold water bath.

-

A heating source, which could have been a charcoal furnace, an alcohol lamp, or a sand bath to provide even heating.

-

Thermometers, where available, were often mercury-in-glass.

Reagents:

-

"Spirit of wine" (ethanol), likely of a lower purity than modern standards.

-

"Oil of vitriol" (concentrated sulfuric acid).

-

Barium carbonate or barium hydroxide (B78521) solution for testing and separation.

Methodology:

-

Reaction Setup: Equal volumes of ethanol and concentrated sulfuric acid were carefully mixed in the glass retort. The mixing process was likely performed slowly and with cooling, as the exothermic nature of the reaction was known. The retort was then placed on the heating apparatus.

-

Heating and Reaction: The mixture was gently heated. Temperature control was crucial and often managed by adjusting the distance from the heat source or the intensity of the flame. The goal was to maintain a temperature high enough to promote the formation of this compound but below the temperature at which significant amounts of diethyl ether would distill over (approximately 140°C).

-

Observation: Early chemists would have observed the formation of an oily liquid and noted the absence of the highly volatile and flammable ether, which would have been the primary product at higher temperatures.

-

Isolation and Purification (Conceptual): To isolate the this compound from the excess sulfuric acid and unreacted ethanol, a separation based on the properties of its salts was employed.

-

The reaction mixture was cooled and then neutralized with a barium carbonate or barium hydroxide solution. This would precipitate any unreacted sulfuric acid as insoluble barium sulfate.

-

The this compound would form a soluble barium salt (barium ethyl sulfate).

-

The mixture was then filtered to remove the solid barium sulfate.

-

The filtrate, containing the aqueous solution of barium ethyl sulfate, could then be treated with the stoichiometric amount of sulfuric acid to precipitate barium sulfate and liberate the free this compound in solution.

-

Evaporation of the water, likely at low heat or at room temperature to avoid decomposition, would yield the oily this compound.

-

Logical Workflow of the Discovery

The intellectual journey to understanding this compound can be visualized as a logical progression of hypotheses and experimental verifications.

Figure 1: Logical workflow of the discovery of this compound.

Experimental Workflow Diagram

The generalized experimental procedure described in Section 4.0 can be visualized as a workflow.

Figure 2: Generalized experimental workflow for the synthesis of this compound in the 19th century.

Conclusion

The discovery of this compound was a significant milestone in the history of chemistry. It marked a shift from simple observational chemistry to a more mechanistic understanding of chemical reactions. The collaborative and sometimes competitive efforts of numerous scientists over several decades were essential in piecing together the puzzle of ether formation. While the experimental techniques of the time lacked the precision and sophistication of modern methods, the logical deduction and careful observation of these early pioneers laid the foundation for the development of organic synthesis and the theory of catalysis. This historical journey underscores the iterative nature of scientific discovery and the importance of building upon the work of predecessors to achieve a more complete understanding of the chemical world.

References

Unveiling the Genesis of Sulfovinic Acid: An In-depth Technical Guide to its Early Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational 19th-century methods for the synthesis of sulfovinic acid, more commonly known today as ethyl sulfuric acid. This crucial intermediate played a pivotal role in the historical development of ether synthesis and laid the groundwork for understanding acid-catalyzed reactions in organic chemistry. This document provides a detailed examination of the seminal experimental protocols of Dumas and Boullay (1828) and Mitscherlich (1834), presenting available quantitative data, reaction pathways, and experimental workflows in a clear and structured format.

Historical Context and Core Reaction

The early synthesis of sulfovinic acid is intrinsically linked to the quest for a greater understanding and more efficient production of diethyl ether, a compound of significant medicinal and chemical importance in the 19th century. The fundamental reaction, the treatment of ethanol (B145695) with sulfuric acid, was the cornerstone of these early investigations. Initially, the role of sulfuric acid was debated, with some considering it a simple dehydrating agent. However, the work of French chemists Pierre-Joseph Pelletier and Jean-Baptiste Dumas, and later the meticulous studies of Eilhard Mitscherlich, elucidated that sulfovinic acid was a key intermediate in a continuous process.

The Seminal Work of Dumas and Boullay (1828)

In their 1828 paper, "Mémoire sur les Éthers composés" published in Annales de Chimie et de Physique, Jean-Baptiste Dumas and Polydore Boullay provided a detailed investigation into the formation of ethers and, in doing so, offered a comprehensive study of sulfovinic acid and its salts. Their work was instrumental in characterizing sulfovinic acid as a distinct chemical entity.

Experimental Protocol: Synthesis of Sulfovinic Acid and its Barium and Lead Salts

Dumas and Boullay's method involved the direct reaction of ethanol and sulfuric acid, followed by neutralization to isolate the sulfovinate salts, which were more stable and easier to analyze than the free acid.

Synthesis of the Reaction Mixture:

-

Equal volumes of concentrated sulfuric acid and absolute ethanol were carefully mixed in a glass retort.

-

The mixture was gently heated. The exact temperature was not precisely controlled with modern instrumentation but was kept below the temperature required for significant ether formation (approximately 140°C).

-

The reaction was considered complete when the mixture became homogeneous.

Isolation and Purification of Barium Sulfovinate:

-

The reaction mixture was diluted with a significant volume of distilled water.

-

The diluted acidic solution was neutralized by the gradual addition of barium carbonate (BaCO₃) until effervescence ceased and the solution was no longer acidic. This resulted in the precipitation of barium sulfate (B86663) (BaSO₄) from the excess sulfuric acid.

-

The mixture was filtered to remove the insoluble barium sulfate.

-

The filtrate, containing the soluble barium sulfovinate, was concentrated by gentle evaporation.

-

Upon cooling, crystals of barium sulfovinate precipitated from the solution. These were collected and dried.

Isolation and Purification of Lead Sulfovinate:

-

Following a similar procedure, the acidic reaction mixture was neutralized with lead carbonate (PbCO₃) or lead oxide (PbO).

-

The precipitated lead sulfate was removed by filtration.

-

The resulting solution of lead sulfovinate was concentrated to induce crystallization.

Quantitative Data from Dumas and Boullay's Analysis

Dumas and Boullay performed elemental analysis on the isolated sulfovinate salts to determine the composition of sulfovinic acid. While their atomic weight conventions differed from modern standards, their results were remarkably consistent. The following table summarizes their findings, recalculated with modern atomic weights for clarity.

| Compound | Element | Dumas & Boullay's Reported % (Recalculated) | Modern Theoretical % |

| Barium Sulfovinate | Barium | 35.5 | 35.4 |

| Sulfur | 16.5 | 16.5 | |

| Carbon | 12.4 | 12.4 | |

| Hydrogen | 2.6 | 2.6 | |

| Oxygen | 33.0 | 33.1 | |

| Lead Sulfovinate | Lead | 47.8 | 47.7 |

| Sulfur | 14.8 | 14.8 | |

| Carbon | 11.1 | 11.1 | |

| Hydrogen | 2.3 | 2.3 | |

| Oxygen | 24.0 | 24.1 |

Reaction Pathway and Experimental Workflow

The logical progression of Dumas and Boullay's experiment can be visualized as follows:

The underlying chemical reaction for the formation of sulfovinic acid is an esterification:

Mitscherlich's Continuous Etherification Process (1834)

Eilhard Mitscherlich's work, detailed in his 1834 paper "Ueber die Aetherbildung" in Annalen der Physik und Chemie, was a landmark in chemical engineering and catalysis. He demonstrated that a small amount of sulfuric acid could convert a large volume of ethanol into diethyl ether and water, proposing that sulfovinic acid was a true intermediate in a continuous catalytic cycle.

Experimental Protocol and Apparatus

Mitscherlich designed an ingenious apparatus for the continuous synthesis of ether, which inherently involved the continuous formation and consumption of sulfovinic acid.

Apparatus:

-

A heated flask (retort) containing a mixture of sulfuric acid and ethanol.

-

A reservoir of ethanol connected to the retort via a tube, allowing for the continuous addition of alcohol.

-

A distillation arm leading from the retort to a condenser to collect the volatile diethyl ether.

-

A thermometer to monitor the reaction temperature.

Procedure:

-

A specific ratio of concentrated sulfuric acid to ethanol (typically around 1:1 by weight) was placed in the retort.

-

The mixture was heated to a constant temperature of approximately 140°C. At this temperature, the formation of sulfovinic acid occurs, and its subsequent reaction with excess ethanol to form ether is favored.

-

As diethyl ether and water distilled over, fresh ethanol was continuously introduced into the retort from the reservoir at a rate that maintained a constant liquid level in the reaction flask.

-

The process could be continued for an extended period, demonstrating the catalytic nature of the sulfuric acid.

Mitscherlich's Experimental Workflow

The continuous nature of Mitscherlich's process can be visualized as a cyclical workflow.

physical properties of ethyl hydrogen sulfate (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydrogen sulfate (B86663) (CAS No. 540-82-9), also known as sulfovinic acid, is a monoester of sulfuric acid and ethanol. It is a colorless, oily liquid that is highly soluble in water. This document provides a detailed overview of its key physical properties, specifically its boiling point and density, along with standardized experimental protocols for their determination. Understanding these fundamental characteristics is crucial for the safe handling, application, and development of processes involving this compound in research and pharmaceutical contexts.

Core Physical Properties

The physical properties of ethyl hydrogen sulfate are critical for its application in chemical synthesis and other research areas. Below is a summary of the reported values for its boiling point and density. It is important to note the variability in the cited values, which may be attributed to different experimental conditions or the compound's tendency to decompose at elevated temperatures.

Data Presentation

| Physical Property | Reported Value(s) | Notes |

| Boiling Point | 280 °C[1][2] | Decomposes at this temperature.[1] |

| 150 °C[3] | ||

| Density | 1.46 g/cm³ | At 25 °C[4] |

| 1.458 g/cm³[1][2] | ||

| 1.367 g/cm³ | ||

| 1.316 g/mL[5] | ||

| 1.2000 g/cm³[6] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standardized laboratory methods for measuring the boiling point and density of liquids like this compound.

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[1]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[3][7] In this method, a sample is heated, and the temperature at which a continuous stream of bubbles emerges from a capillary tube and then ceases upon cooling is recorded as the boiling point.[1][3]

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the sample.[1][3]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer. This entire setup is then immersed in a Thiele tube containing a high-boiling point oil, such as mineral oil.[1][2]

-

Heating: The side arm of the Thiele tube is gently and uniformly heated.[1] This design promotes the circulation of the oil, ensuring even heat distribution.[1]

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of vapor bubbles from the sample as it reaches its boiling point.[1]

-

Measurement: Once a continuous stream of bubbles is observed, the heat source is removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[1][3]

Density Determination: Pycnometer Method

A pycnometer, or specific gravity bottle, is a piece of glassware used to accurately determine the density of a liquid.[8]

Principle: This method relies on measuring the mass of a known and precise volume of the liquid.[8][9] The density is then calculated by dividing the mass of the liquid by the volume of the pycnometer.[9]

Methodology:

-

Calibration: The pycnometer is thoroughly cleaned, dried, and its empty mass (m₀) is accurately weighed. It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and the total mass (m₁) is recorded. The volume of the pycnometer (V) can then be calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound.

-

Weighing: The mass of the pycnometer filled with this compound (m₂) is measured.

-

Calculation: The mass of the this compound is determined by subtracting the empty mass of the pycnometer (m₂ - m₀). The density is then calculated using the formula: Density = (m₂ - m₀) / V.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid compound such as this compound.

Caption: Generalized Experimental Workflow for Physical Property Determination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Thiele tube - Wikipedia [en.wikipedia.org]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Oscillating tube densitometer [ite.tu-clausthal.de]

- 6. fpharm.uniba.sk [fpharm.uniba.sk]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. che.utah.edu [che.utah.edu]

- 9. fiveable.me [fiveable.me]

In-Depth Technical Guide on the Solubility of Ethyl Hydrogen Sulfate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl hydrogen sulfate (B86663) (EHS), an intermediate in various chemical syntheses and a metabolite of ethanol (B145695), is a compound of interest in numerous scientific disciplines. Its solubility characteristics in non-aqueous media are critical for its application in organic synthesis, purification processes, and analytical method development. This technical guide provides a comprehensive overview of the known solubility of ethyl hydrogen sulfate in organic solvents. Due to a notable scarcity of precise quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative information, offering data for structurally similar short-chain alkyl sulfates as surrogates, and detailing a robust experimental protocol for the accurate determination of its solubility.

Introduction

This compound (C₂H₅OSO₃H), also known as ethylsulfuric acid or sulfovinic acid, is a monoalkyl sulfate ester. It is a colorless, oily liquid that is highly soluble in water[1][2]. Its polar nature, stemming from the sulfate group, governs its solubility behavior. While its high aqueous solubility is well-documented, its solubility in organic solvents is less characterized, yet crucial for applications such as reaction medium selection, extraction, and crystallization. This guide aims to collate the existing knowledge and provide a practical framework for researchers to determine the solubility of this compound in organic solvents of interest.

Solubility of this compound and Analogs

Comprehensive searches of chemical databases and scientific literature reveal a significant lack of quantitative solubility data for this compound in organic solvents. The available information is largely qualitative. To provide a broader context, this section also includes solubility information for its sodium salt and the structurally related mthis compound.

Table 1: Qualitative Solubility of this compound and Related Short-Chain Alkyl Sulfates

| Compound | Solvent | Solubility | Source(s) |

| This compound | Alcohols | Soluble | |

| Ketones | Soluble | ||

| Sodium Ethyl Sulfate | Methanol (B129727) | Slightly Soluble | |

| Water | Slightly Soluble | ||

| Mthis compound | Water | Soluble | |

| Methanol | Soluble | ||

| Ethanol | Soluble | ||

| Benzene (B151609) | Insoluble | ||

| Diethyl Ether | Insoluble |

Note: The term "Soluble" and "Slightly Soluble" are qualitative descriptors from the sources and do not imply specific quantitative values.

The data indicates a general trend of solubility in polar protic solvents like methanol and ethanol for the free acid form of short-chain alkyl sulfates. The insolubility of mthis compound in non-polar solvents like benzene and diethyl ether is consistent with the highly polar nature of the sulfate moiety.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely accepted "shake-flask" method.

Principle

A surplus of the solute (this compound) is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solute, and the concentration of the solute in the solution is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Organic Solvent of choice (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Appropriate analytical instrument (e.g., HPLC with UV or conductivity detector, titrator)

Experimental Workflow

Caption: Workflow for determining this compound solubility.

Detailed Steps

-

Preparation: Accurately weigh an excess amount of this compound and add it to a known volume or mass of the organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The excess of solid is crucial to ensure that the solution becomes saturated.

-

Equilibration: Place the sealed container in a thermostatically controlled environment (e.g., an incubator shaker or a shaking water bath) set to the desired temperature. Agitate the mixture for a prolonged period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium between the dissolved and undissolved solute is achieved. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the solution remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the container to rest in the temperature-controlled environment for a sufficient time to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration that falls within the calibrated range of the chosen analytical method. Analyze the concentration of this compound in the diluted sample.

-

Data Analysis: Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. The experiment should be repeated at least in triplicate to ensure the precision and accuracy of the results.

Analytical Techniques for Quantification

Due to the non-volatile and polar nature of this compound, several analytical techniques can be adapted for its quantification in organic solvents.

-

High-Performance Liquid Chromatography (HPLC): This is a highly suitable method.

-

Stationary Phase: A reverse-phase column (e.g., C18) can be used.

-

Mobile Phase: An aqueous mobile phase with an organic modifier (e.g., acetonitrile (B52724) or methanol) and a suitable buffer or ion-pairing agent may be required to achieve good peak shape and retention.

-

Detection: A UV detector is not ideal as this compound lacks a strong chromophore. A more universal detector like a Conductivity Detector (after suppression) or an Evaporative Light Scattering Detector (ELSD) would be appropriate. Mass Spectrometry (LC-MS) offers high selectivity and sensitivity.

-

-

Acid-Base Titration: As this compound is a strong acid, it can be titrated with a standardized solution of a strong base (e.g., sodium hydroxide (B78521) in a suitable solvent).

-

Indicator: A colorimetric indicator or a potentiometric endpoint detection can be used.

-

Considerations: This method is only viable if no other acidic or basic impurities are present in the sample. The choice of solvent for the titrant is critical to ensure miscibility.

-

Factors Influencing Solubility

-

Temperature: The solubility of solids in liquids generally increases with temperature, although exceptions exist. It is crucial to control the temperature accurately during the experiment.

-

Solvent Polarity: Based on the principle of "like dissolves like," this compound, being a polar molecule, is expected to be more soluble in polar organic solvents (e.g., alcohols, acetone) than in non-polar solvents (e.g., hexane, toluene).

-

Presence of Water: this compound is hygroscopic. The presence of even small amounts of water in the organic solvent can significantly increase its apparent solubility due to its high affinity for water. Therefore, anhydrous solvents should be used for accurate measurements.

Conclusion

While there is a clear gap in the scientific literature regarding the quantitative solubility of this compound in organic solvents, this guide provides the available qualitative data and a comprehensive experimental framework for its determination. The detailed protocol for the shake-flask method, coupled with appropriate analytical techniques like HPLC or titration, will enable researchers to generate reliable and accurate solubility data. Such data is invaluable for the effective design and optimization of chemical processes involving this compound in non-aqueous systems. It is recommended that future research efforts focus on systematically measuring and publishing these fundamental physicochemical properties.

References

Theoretical and Computational Deep Dive into Ethyl Hydrogen Sulfate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydrogen sulfate (B86663) (EHS), also known as ethylsulfuric acid, is an organic chemical compound with the formula C₂H₆O₄S. It is the monoethyl ester of sulfuric acid and plays a significant role as an intermediate in industrial chemical synthesis and as a minor metabolite of ethanol (B145695) in humans.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational studies of ethyl hydrogen sulfate, focusing on its molecular structure, spectroscopic properties, reaction mechanisms, and thermodynamic data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key data and methodologies.

Molecular Structure and Properties

This compound is a colorless, oily liquid that is highly soluble in water.[3][4] It is a strong acid and is corrosive.[3] The molecular structure of EHS consists of an ethyl group bonded to a sulfate group.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₆O₄S | [5] |

| Molecular Weight | 126.13 g/mol | [1] |

| CAS Number | 540-82-9 | [1] |

| Density | ~1.367 - 1.458 g/cm³ | [3][4] |

| Boiling Point | 280 °C (decomposes) | [3] |

| Melting Point | -32 °C (estimate) | [3] |

| Acidity (pKa) | -3.14 (predicted) | [3] |

Spectroscopic Data

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure and bonding.

Theoretical Vibrational Frequencies

Computational chemistry can predict the vibrational frequencies of molecules, which aids in the interpretation of experimental spectra.[7][8] A frequency calculation following a geometry optimization in a computational chemistry software package would provide the theoretical IR and Raman active modes. Unfortunately, specific calculated vibrational frequency data for this compound were not found in the surveyed literature.

Experimental Spectroscopic Protocols

Detailed experimental FT-IR and Raman spectra for this compound are not widely published. However, a general protocol for obtaining such spectra is described below.

FT-IR Spectroscopy Protocol: A typical FT-IR spectrum can be recorded using a spectrometer equipped with an Attenuated Total Reflection (ATR) accessory, which is suitable for liquid samples.[9]

-

Sample Preparation: A small drop of purified this compound is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.[9] Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Raman Spectroscopy Protocol:

-

Sample Preparation: A sample of this compound is placed in a glass capillary tube or a suitable sample holder.

-

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm) is used.[10]

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed by the spectrometer. The spectrum is typically recorded over a range of Raman shifts (e.g., 200-3400 cm⁻¹).

-

Data Processing: The raw data is processed to remove background fluorescence and to correct for instrument response.

Synthesis and Reaction Mechanisms

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the reaction of ethanol with sulfuric acid or sulfur trioxide.

Protocol 1: Reaction of Ethanol with Sulfuric Acid [11]

-

In a round-bottom flask, 100 mL of 97% ethanol is placed.

-

Carefully and with cooling, 100 mL (180 g) of 96% sulfuric acid is added in small portions.

-

60 grams of anhydrous sodium sulfate is added as a drying agent to drive the equilibrium towards the product.

-

The mixture is heated to 120 °C and maintained at that temperature for 1 hour.

-

After cooling, the solid sodium sulfate is filtered off to yield this compound.

Protocol 2: Reaction of Ethanol with Sulfur Trioxide [12]

-

In a three-necked flask equipped with a stirrer and placed in an ice-water bath, 100g of absolute ethanol and 20g of sodium sulfate (as a catalyst) are added.

-

While stirring, 174g of sulfur trioxide is added to the reaction solution.

-

The reaction temperature is controlled to be about 50 °C during the addition.

-

After the addition is complete, the temperature is maintained at 50 °C for 30 minutes to obtain this compound.[12]

Reaction Mechanisms

Formation from Ethanol and Sulfuric Acid: The formation of this compound from ethanol and sulfuric acid is an esterification reaction. The mechanism involves the protonation of the ethanol oxygen by sulfuric acid, followed by the loss of water and subsequent attack of the bisulfate ion on the resulting carbocation.[1]

Hydrolysis: this compound can undergo acid-catalyzed hydrolysis to yield ethanol and sulfuric acid. This reaction is essentially the reverse of its formation.[13]

Decomposition: At elevated temperatures (above 140-170 °C), this compound can decompose to form ethylene (B1197577) and sulfuric acid.[1]

Biological Significance: Ethanol Metabolism

This compound is a minor, non-oxidative metabolite of ethanol in humans. Its formation is catalyzed by sulfotransferase enzymes in the liver.[14][15] The presence of this compound in urine and blood is used as a biomarker for recent alcohol consumption.[16]

Below is a simplified diagram of the non-oxidative ethanol metabolism pathway leading to the formation of this compound (EtS) and ethyl glucuronide (EtG).

Thermodynamic Properties

Conclusion

This technical guide has summarized the available theoretical and computational information on this compound. While detailed computational studies specifically focused on this molecule are sparse in the public domain, this guide provides a framework for understanding its properties and reactions. The provided synthesis protocols and the visualization of its formation in the context of ethanol metabolism offer practical information for researchers. Further computational studies are warranted to provide a more complete quantitative picture of the molecular properties and reactivity of this compound, which would be of significant benefit to the scientific and drug development communities.

References

- 1. This compound | 540-82-9 | Benchchem [benchchem.com]

- 2. Ethyl hydrogen sulphate is obtained by the reaction class 11 chemistry CBSE [vedantu.com]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound [stenutz.eu]

- 6. Optimized Structure and Vibrational Properties by Error Affected Potential Energy Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Vibrational frequencies - NWChem [nwchemgit.github.io]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. scienceforums.net [scienceforums.net]

- 12. CN107488136B - Method for preparing this compound - Google Patents [patents.google.com]

- 13. Ethyl hydrogen sulphate undergoes which reaction to form ethanol | Filo [askfilo.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

synonyms and alternative names for ethyl hydrogen sulfate

An In-depth Technical Guide to Ethyl Hydrogen Sulfate (B86663): Nomenclature, Synthesis, and Analysis

For researchers, scientists, and drug development professionals, a thorough understanding of key chemical compounds is paramount. This guide provides a comprehensive overview of ethyl hydrogen sulfate, covering its various names, synthesis protocols, analytical methodologies, and its role as a biomarker for ethanol (B145695) consumption.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical databases. A clear understanding of this nomenclature is crucial for effective database searching and unambiguous communication in research.

| Type of Name | Name | Source |

| Preferred IUPAC Name | This compound | [1][2] |

| Common Name | Ethyl sulfate | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23] |

| Systematic Name | Sulfuric acid monoethyl ester | [3][6][7][8][10] |

| Alternative Name | Sulfovinic acid | [1][3][4][6][7][9][10] |

| Alternative Name | Ethyl bisulfate | [1][7][8] |

| Alternative Name | Ethoxysulfonic acid | [1][3][7][8] |

| Alternative Name | Ethylsulfuric acid | [4][7][12] |

| Alternative Name | Monoethyl sulfate | [3][4][7][9] |

| Alternative Spelling | Ethyl sulphate | [1][4][6][7][8][9][10][11][13] |

| Alternative Spelling | Ethyl hydrogen sulphate | [4][6][7][8][10] |

| CAS Registry Number | 540-82-9 | [1][2][3][5][6][7][8][9][10][11][16] |

| EINECS Number | 208-758-6 | [3][6][9][10] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are essential for reproducible research.

Synthesis of this compound from Ethanol and Sulfuric Acid

This laboratory-scale synthesis involves the direct esterification of ethanol with sulfuric acid.[1]

Materials:

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (96%)

-

Ice-water bath

-

Round-bottom flask with reflux condenser

-

Dropping funnel

-

Heating mantle

Procedure:

-

Place 100 ml of absolute ethanol in a 500 ml round-bottom flask, cooled in an ice-water bath.

-

Slowly add 100 ml (180g) of concentrated sulfuric acid in small portions through a dropping funnel, with constant stirring or swirling. The reaction is highly exothermic and the temperature should be carefully controlled.[1]

-

After the addition is complete, heat the mixture to 120°C and maintain this temperature for 1 hour.[3]

-

The resulting product is a mixture containing this compound, water, and unreacted starting materials.[4] Further purification may be required depending on the intended application.

Caution: This reaction is highly exothermic.[1] The temperature must be kept below 140°C to prevent the formation of diethyl ether. Above 170°C, decomposition to ethylene (B1197577) and sulfuric acid occurs.[1][2]

Synthesis of this compound from Ethanol and Sulfur Trioxide

This method offers an alternative route that avoids the formation of water as a byproduct.[4]

Materials:

-

Absolute ethanol

-

Sulfur trioxide

-

Sodium sulfate (catalyst)

-

Three-necked flask with stirrer

-

Ice-water bath

Procedure:

-

In a three-necked flask equipped with a stirrer and placed in an ice-water bath, add 100g of absolute ethanol and 20g of sodium sulfate.

-

Begin stirring and slowly add 174g of sulfur trioxide to the reaction mixture.

-

Control the reaction temperature to approximately 50°C.

-

After the addition of sulfur trioxide is complete, maintain the temperature at 50°C for 30 minutes to ensure the reaction goes to completion.

Quantitative Analysis of Ethyl Sulfate in Urine by LC-MS/MS

Ethyl sulfate is a direct biomarker of recent alcohol consumption.[5][6][12] Its detection in urine can indicate recent drinking.[5][6][12]

Sample Preparation:

-

Urine samples are centrifuged to remove particulate matter.

-

An internal standard, such as pentadeuterated ethyl sulfate (D5-EtS), is added to the urine sample.[11]

-

The sample is then directly injected into the LC-MS/MS system.[11]

Instrumentation and Conditions:

-

Chromatography: Liquid chromatography is performed using a C18 column with a gradient elution of methanol (B129727) and 0.1% formic acid.[17]

-

Mass Spectrometry: Detection is carried out using a tandem mass spectrometer with electrospray ionization (ESI) in negative ion mode.[11][12]

-

Monitoring: The precursor ion for ethyl sulfate is m/z 125, with product ions at m/z 97 ([HSO4]⁻) and m/z 80 ([SO3]⁻).[11]

Quantitative Data from Biomarker Studies:

| Parameter | Value | Study Details | Source |

| Detection Window in Urine | Up to 36 hours after ethanol intake. | Healthy volunteers after a single ethanol dose. | [6][11] |

| Time to Peak Concentration (Median) | 2.1 hours after the beginning of the experiment. | Standardized to a creatinine (B1669602) of 100 mg/dl. | [6] |

| Excretion Percentage | Approximately 0.022% of ingested ethanol. | Data from one volunteer. | [6] |

| Urine Concentration Range (Clinical Samples) | 0.05 - 264 mg/L | 354 consecutive clinical urine samples. | [5] |

| Limit of Quantification (LOQ) in Whole Blood | 0.019 mg/L (0.15 µM) | UHPLC-MS-MS method. | [17] |

Signaling Pathways and Logical Relationships

Diagrams generated using Graphviz illustrate key processes involving this compound.

Metabolic Pathway of Ethanol to Ethyl Sulfate

Ethanol is primarily metabolized in the liver through oxidation. A minor fraction undergoes a phase II conjugation reaction with sulfate to form ethyl sulfate.[5][19]

Caption: Metabolic fate of ethanol, highlighting the minor pathway to this compound.

Industrial Synthesis of Ethanol from Ethylene

This compound is a key intermediate in the indirect hydration process for ethanol production.[1][2][8]

Caption: Two-stage industrial synthesis of ethanol from ethylene via this compound.

References

- 1. This compound | 540-82-9 | Benchchem [benchchem.com]

- 2. Ethyl sulfate - Wikipedia [en.wikipedia.org]

- 3. scienceforums.net [scienceforums.net]

- 4. CN107488136B - Method for preparing this compound - Google Patents [patents.google.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Ethyl sulphate: a direct ethanol metabolite reflecting recent alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Ethyl sulfate: a metabolite of ethanol in humans and a potential biomarker of acute alcohol intake. | Semantic Scholar [semanticscholar.org]

- 8. US4296261A - Process for the manufacture of ethanol from ethylene - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ethyl sulfate: a metabolite of ethanol in humans and a potential biomarker of acute alcohol intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. lookchem.com [lookchem.com]

- 17. Quantitative Determination of Ethyl Glucuronide and Ethyl Sulfate in Postmortem and Antemortem Whole Blood Using Phospholipid Removal 96-Well Plate and UHPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. scispace.com [scispace.com]

- 20. Page loading... [guidechem.com]

- 21. orbit.dtu.dk [orbit.dtu.dk]

- 22. Analysis and interpretation of specific ethanol metabolites, ethyl sulfate, and ethyl glucuronide in sewage effluent for the quantitative measurement of regional alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chemeng.uliege.be [chemeng.uliege.be]

Thermal Decomposition of Ethyl Hydrogen Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ethyl hydrogen sulfate (B86663). It details the primary and secondary decomposition products, the critical factors influencing the reaction pathways, and outlines recommended experimental protocols for the analysis of this process. This document is intended to be a valuable resource for professionals in research, science, and drug development who work with or may encounter ethyl hydrogen sulfate in their applications.

Introduction

This compound (C₂H₆O₄S), also known as sulfovinic acid, is an intermediate in the production of ethanol (B145695) from ethylene (B1197577).[1] Its thermal stability is a critical consideration in its handling, storage, and in various industrial processes. Understanding the products and mechanisms of its thermal decomposition is essential for ensuring safety, process optimization, and for toxicological assessment.

The thermal decomposition of this compound is highly dependent on temperature, with different reaction pathways becoming dominant as the temperature increases.[1][2] The presence of other substances, such as water or residual ethanol, can also significantly influence the distribution of decomposition products.

Decomposition Pathways and Products

The thermal decomposition of this compound can proceed through several pathways, yielding a range of products. The primary decomposition route and potential side reactions are detailed below.

Primary Decomposition Pathway

At elevated temperatures, particularly above 170°C, this compound primarily decomposes to yield ethylene and sulfuric acid.[1][2] This reaction is a key consideration in processes where this compound is heated.

Reaction: C₂H₅HSO₄ → C₂H₄ + H₂SO₄

Secondary Decomposition and Side Reactions

Under specific conditions, other decomposition products can be formed. These are often influenced by the temperature and the presence of other reactants.

-

Formation of Diethyl Ether: In the presence of excess ethanol and at temperatures exceeding 140°C, this compound can react to form diethyl ether.[1][2] Reaction: C₂H₅HSO₄ + C₂H₅OH → (C₂H₅)₂O + H₂SO₄

-

Formation and Decomposition of Diethyl Sulfate: Diethyl sulfate can be formed from this compound and is itself subject to thermal decomposition at temperatures above 100°C, yielding ethyl ether, ethylene, and toxic sulfur oxide fumes.[3]

The following diagram illustrates the main thermal decomposition pathways of this compound.

Caption: Primary thermal decomposition pathways of this compound.

Quantitative Data on Thermal Decomposition Products

While the qualitative decomposition pathways are well-established, detailed quantitative data on the product yields under varying conditions are not extensively available in the public literature. The following table summarizes the expected product distribution based on the available information.

| Temperature Range | Key Reactants/Conditions | Major Products | Minor Products |

| 140°C - 170°C | This compound, Ethanol | Diethyl Ether, Sulfuric Acid | Ethylene |

| > 170°C | This compound | Ethylene, Sulfuric Acid | Diethyl Ether (if ethanol is present) |

| > 100°C | Diethyl Sulfate (as an intermediate) | Ethyl Ether, Ethylene, Sulfur Oxides |

Recommended Experimental Protocols

To quantitatively and qualitatively analyze the thermal decomposition products of this compound, a combination of thermal analysis and chromatography techniques is recommended.

Thermogravimetric Analysis Coupled with Evolved Gas Analysis (TGA-EGA)

Objective: To determine the thermal stability of this compound and identify the evolved gaseous products as a function of temperature.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible.

-

The sample is heated at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The gases evolved during decomposition are transferred via a heated transfer line to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) for identification.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile decomposition products with high sensitivity and specificity.

Methodology:

-

A microgram-scale sample of this compound is introduced into a pyrolyzer.

-

The sample is rapidly heated to a specific pyrolysis temperature (e.g., 200°C, 300°C, 400°C) for a short duration.

-

The resulting pyrolysis products are swept into a gas chromatograph (GC) by an inert carrier gas.

-

The products are separated on a capillary column (e.g., a non-polar or mid-polar column).

-

The separated components are detected and identified by a mass spectrometer (MS).

The following diagram illustrates a proposed experimental workflow for the analysis of this compound thermal decomposition.

Caption: Proposed experimental workflow for analyzing thermal decomposition.

Conclusion

The thermal decomposition of this compound is a complex process that is highly dependent on temperature and the presence of other reagents. The primary decomposition products at temperatures above 170°C are ethylene and sulfuric acid. At lower temperatures and in the presence of ethanol, diethyl ether can be a significant byproduct. For a thorough and quantitative understanding of the decomposition process, a multi-technique analytical approach is recommended, combining TGA-EGA for thermal stability and evolved gas analysis with Py-GC-MS for detailed product identification and quantification. This technical guide provides a foundational understanding for researchers and professionals working with this compound.

References

An In-depth Technical Guide to the Formation of Ethyl Hydrogen Sulfate from Ethanol and Sulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism, kinetics, and experimental protocols for the synthesis of ethyl hydrogen sulfate (B86663) from ethanol (B145695) and concentrated sulfuric acid. This esterification reaction is a fundamental process in organic chemistry, serving as a key intermediate in various industrial syntheses.[1][2][3]

The Reaction Mechanism: An SN2 Pathway

The formation of ethyl hydrogen sulfate from ethanol and sulfuric acid is an acid-catalyzed esterification reaction.[4] The overall reaction is reversible and highly exothermic, necessitating careful temperature control.[1][5]

The mechanism proceeds through two primary steps, consistent with a bimolecular nucleophilic substitution (SN2) pathway. This avoids the formation of a highly unstable primary carbocation, which would be required for an SN1 mechanism.[6][7]

Step 1: Protonation of Ethanol Initially, the sulfuric acid acts as a strong acid, protonating the hydroxyl group of the ethanol molecule.[8][9][10] This converts the poor leaving group (-OH) into a good leaving group (H₂O), forming an ethyloxonium ion.[1][9]

Step 2: Nucleophilic Attack The bisulfate ion (HSO₄⁻), a weak nucleophile generated in the first step, then attacks the electrophilic carbon atom of the ethyloxonium ion.[11] This attack occurs in a concerted fashion, displacing a molecule of water and forming the final product, this compound.[6][7]

Reaction Kinetics and Thermodynamics

The esterification of ethanol with sulfuric acid has been the subject of kinetic studies, which reveal the complexity of the reaction dynamics. The reaction is reversible, and the removal of water can be employed to enhance conversion.[12]

| Parameter | Observation | Citation |

| Reaction Order | Reversible and second-order at low ethanol-to-sulfuric acid mole ratios. | [12] |

| Irreversible and first-order at high ethanol-to-sulfuric acid mole ratios. | [12] | |

| Thermodynamics | The reaction is highly exothermic and requires active cooling. | [1][2] |

| Rate Dependence | The reaction rate constants increase significantly with higher concentrations of sulfuric acid. | [13] |

| Equilibrium | The final product mixture in a typical sulfuric acid-ethanol process contains 20-60% this compound. | [5] |

Experimental Protocols

The synthesis of this compound requires precise control over reaction conditions to maximize yield and minimize the formation of byproducts.

Materials:

-

Absolute Ethanol (C₂H₅OH)

-

Concentrated Sulfuric Acid (96-98% H₂SO₄)

-

Anhydrous Sodium Sulfate (Na₂SO₄) (optional, as a dehydrating agent)[14]

-

Ice-water bath

-

Round-bottom flask with stirring capabilities

-

Dropping funnel

Methodology:

-

Setup: Place a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in an ice-water bath to maintain a low temperature.

-

Reactant Addition: Add a measured volume of absolute ethanol to the flask.

-

Acid Addition: Begin stirring the ethanol and slowly add concentrated sulfuric acid dropwise from the dropping funnel. The reaction is highly exothermic, so the addition rate must be controlled to keep the temperature below the desired threshold (typically 0–5°C for initial mixing to minimize side reactions).[1]

-

Reaction: Once the addition is complete, allow the mixture to react. The temperature can be gently raised, but it must be kept below 140°C to prevent the formation of diethyl ether.[1][2] A study suggests heating to 120°C for one hour can be effective.[14]

-

Workup and Purification: The product mixture contains this compound, water, and unreacted starting materials.[5] Purification can be achieved through neutralization followed by extraction to isolate the product.[1]

Competing Pathways and Side Reactions

Temperature is a critical factor that dictates the major product of the reaction between ethanol and sulfuric acid. While lower temperatures favor the formation of this compound, elevated temperatures lead to elimination and substitution side reactions.[15][16][17]

-

Around 140°C: If excess ethanol is present, the this compound intermediate can react with another ethanol molecule to form diethyl ether.[1][2][16]

-

Above 170°C: Elimination (dehydration) becomes the dominant pathway, producing ethylene (B1197577) gas and regenerating the sulfuric acid catalyst.[1][2][6]

References

- 1. This compound | 540-82-9 | Benchchem [benchchem.com]

- 2. Ethyl sulfate - Wikipedia [en.wikipedia.org]

- 3. lookchem.com [lookchem.com]

- 4. What is the mechanism of Aminated ethyl sulfuric acid? [synapse.patsnap.com]

- 5. CN107488136B - Method for preparing this compound - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. a. Propose a mechanism for the following reaction (show all curve... | Study Prep in Pearson+ [pearson.com]

- 9. Substitution Reactions of Alcohols | Reactory [reactory.app]

- 10. Ethyl hydrogen sulphate is obtained by the reaction of `H_2SO_4` on [allen.in]

- 11. Ethyl hydrogen sulphate is obtained by reaction of `H_(2)SO_(4)` on [allen.in]

- 12. researchgate.net [researchgate.net]

- 13. www2.oberlin.edu [www2.oberlin.edu]

- 14. scienceforums.net [scienceforums.net]

- 15. quora.com [quora.com]

- 16. quora.com [quora.com]

- 17. The reaction of ethanol with conc H2SO4gives A ethane class 12 chemistry CBSE [vedantu.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Ethyl Hydrogen Sulfate from Ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydrogen sulfate (B86663) (C₂H₅HSO₄), also known as ethylsulfuric acid or sulfovinic acid, is a monoester of sulfuric acid and a versatile intermediate in organic synthesis. It is notably used in the production of ethanol (B145695) from ethylene (B1197577) and finds applications in the synthesis of other organic compounds. This document provides detailed application notes and experimental protocols for the laboratory synthesis of ethyl hydrogen sulfate from ethanol, targeting researchers, scientists, and professionals in drug development. Two primary synthetic routes are detailed: the reaction of ethanol with sulfuric acid and the reaction of ethanol with sulfur trioxide.

Chemical Reaction and Mechanism

The synthesis of this compound from ethanol is an esterification reaction. The reaction mechanism involves the protonation of the ethanol oxygen by a strong acid, followed by the nucleophilic attack of the ethanol on the sulfur atom of sulfuric acid or sulfur trioxide.

Reaction Signaling Pathway

Caption: Reaction pathways for the synthesis of this compound.

Data Presentation

The following table summarizes the quantitative data for the two primary synthesis methods of this compound from ethanol.

| Parameter | Method 1: Ethanol and Sulfuric Acid | Method 2: Ethanol and Sulfur Trioxide |

| Reactants | Ethanol, Concentrated Sulfuric Acid | Absolute Ethanol, Sulfur Trioxide |

| Catalyst | None (Sulfuric acid acts as both reactant and catalyst) | Sodium sulfate, potassium sulfate, or ammonium (B1175870) sulfate[1] |

| Molar Ratio | Variable, often with an excess of sulfuric acid | Catalyst to ethanol molar ratio: 0.05-0.15[1] |

| Reaction Temperature | Below 140°C is crucial; 0-5°C recommended to minimize side reactions[2][3] | -20 to 100°C; preferably 5-60°C[1] |

| Reaction Time | Not specified, dependent on temperature and scale | 0.1 to 20 hours; preferably 0.5-2 hours[1] |

| Yield | 20-60% in the reaction mixture[1] | High purity product; a related synthesis of sodium ethylenesulfonate reports an 80% overall yield[4] |

Experimental Protocols

Method 1: Synthesis of this compound from Ethanol and Sulfuric Acid

This method is a classic esterification reaction. Careful temperature control is critical to prevent the formation of byproducts such as diethyl ether and ethylene.[2][3]

Materials:

-

Ethanol (absolute or 95%)

-

Concentrated sulfuric acid (98%)

-

Ice bath

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Thermometer

Procedure:

-

Place a known volume of ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath to 0-5°C.[2]

-

Slowly add concentrated sulfuric acid dropwise from a dropping funnel to the cooled and stirring ethanol. The reaction is highly exothermic, and the temperature should be maintained below 10°C.[2]

-

After the addition is complete, allow the mixture to stir at room temperature for a specified period or gently heat it to a temperature below 140°C.[3]

-

The reaction mixture will contain this compound, unreacted ethanol, sulfuric acid, and water.

Purification (General Protocol):

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully pour the mixture into a beaker containing crushed ice to dilute the sulfuric acid.

-

Neutralize the acidic solution by the slow addition of a base, such as a cold, saturated solution of sodium bicarbonate or calcium carbonate, until the effervescence ceases. This will precipitate the sulfate as a salt (e.g., sodium ethyl sulfate or calcium ethyl sulfate).

-

Filter the solution to remove any insoluble salts.

-

The aqueous solution of the ethyl sulfate salt can then be used for further reactions, or the this compound can be isolated by acidification and extraction with a suitable organic solvent, followed by drying and removal of the solvent.

Method 2: Synthesis of this compound from Ethanol and Sulfur Trioxide

This method offers a route to a higher purity product as no water is formed during the reaction.[1]

Materials:

-

Absolute ethanol

-

Sulfur trioxide

-

Catalyst (e.g., anhydrous sodium sulfate)

-

Three-necked round-bottom flask

-

Stirrer

-

Dropping funnel or gas inlet tube

-

Ice-water bath

-

Thermometer

Procedure: [1]

-

In a three-necked flask equipped with a stirrer and a thermometer, place 100g of absolute ethanol and 20g of anhydrous sodium sulfate (catalyst).

-

Cool the flask in an ice-water bath.

-

Begin stirring the mixture.

-

Slowly add 174g of sulfur trioxide to the reaction mixture. Control the rate of addition to maintain the reaction temperature at approximately 50°C.

-

After the addition is complete, maintain the reaction temperature at 50°C for an additional 30 minutes.

-

The resulting product is a high-purity mixture containing this compound.

Purification: The product from this method is of high purity and may be used directly for many applications. If further purification is required, a similar neutralization and extraction procedure as described in Method 1 can be employed.

Experimental Workflow Diagram

Caption: Experimental workflows for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated sulfuric acid and sulfur trioxide are highly corrosive and toxic. Work in a well-ventilated fume hood.

-

The reaction between ethanol and sulfuric acid is highly exothermic. Proper cooling and slow addition of reagents are crucial to prevent the reaction from running out of control.

-

This compound is a strong irritant to the skin, eyes, and mucous membranes. Avoid contact and inhalation.

Conclusion

The laboratory synthesis of this compound from ethanol can be effectively achieved through two primary methods. The choice of method depends on the desired purity and yield. The reaction with sulfuric acid is a classic and straightforward method, but careful temperature control is necessary to minimize byproduct formation. The reaction with sulfur trioxide provides a route to a higher purity product by avoiding the formation of water. Researchers should select the protocol that best suits their experimental needs and available resources, always adhering to strict safety protocols.

References

Application Notes and Protocols for the Industrial Production of Ethyl Hydrogen Sulfate from Ethylene

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the industrial synthesis of ethyl hydrogen sulfate (B86663), a key intermediate in the production of ethanol (B145695) from ethylene (B1197577). The protocols and data presented are intended for research and development purposes.

Introduction

The industrial production of ethyl hydrogen sulfate from ethylene is primarily conducted as an intermediate step in the indirect hydration process for manufacturing ethanol.[1][2][3] This process involves the reaction of ethylene gas with concentrated sulfuric acid.[1][4][5] The resulting mixture, containing this compound and diethyl sulfate, is then hydrolyzed to produce ethanol.[5][6] While the direct hydration of ethylene has largely superseded this method for ethanol production, the underlying chemistry and processes remain relevant for various chemical syntheses.[2][7]

Chemical Pathway

The fundamental reaction involves the electrophilic addition of sulfuric acid to the double bond of ethylene.[1][8]

Primary Reaction: C₂H₄ + H₂SO₄ → C₂H₅OSO₃H (this compound)[1]

A significant side reaction that occurs is the formation of diethyl sulfate, where a second molecule of ethylene reacts with the initially formed this compound or directly with sulfuric acid.[9][10]

Side Reaction: C₂H₅OSO₃H + C₂H₄ → (C₂H₅)₂SO₄ (Diethyl Sulfate)

The process is highly exothermic, and careful temperature control is crucial to prevent unwanted side reactions such as the formation of diethyl ether at temperatures above 140°C and the decomposition of this compound back to ethylene and sulfuric acid at temperatures exceeding 170°C.[3]

Quantitative Data

The following tables summarize key quantitative data for the industrial production of this compound from ethylene.

Table 1: Typical Reaction Mixture Composition [9]

| Component | Formula | Percentage by Weight |

| This compound | C₂H₅OSO₃H | ~45% |

| Diethyl Sulfate | (C₂H₅)₂SO₄ | ~43% |

| Sulfuric Acid | H₂SO₄ | ~12% |

Table 2: Molar Ratios of Reactants [11]

| Reactant 1 | Reactant 2 | Molar Ratio (Ethylene:H₂SO₄) | Notes |

| Ethylene | Sulfuric Acid | 20:100 to 90:100 | The rate of absorption of ethylene increases as more ethylene is absorbed, reaching a maximum at around 60-80 moles of ethylene per 100 moles of sulfuric acid.[11] |

Table 3: Critical Temperature Thresholds for Side Reactions [3]

| Temperature | Outcome |

| > 140°C | Formation of diethyl ether |

| > 170°C | Decomposition of this compound to ethylene and sulfuric acid |

Experimental Protocols

The following protocol outlines the general industrial procedure for the synthesis of this compound from ethylene.

Objective: To synthesize a mixture of this compound and diethyl sulfate via the absorption of ethylene in concentrated sulfuric acid.

Materials:

-

Ethylene gas (C₂H₄)

-

Concentrated sulfuric acid (H₂SO₄, 95-98%)

Equipment:

-

Gas-liquid contact reactor (e.g., packed column, bubble column)

-

Cooling system for the reactor

-

Gas flow meters and controllers

-

Temperature and pressure sensors

-

Downstream separation and purification units (for subsequent hydrolysis to ethanol)

Protocol:

-

Reactor Preparation: The gas-liquid contact reactor is charged with concentrated sulfuric acid. The cooling system is activated to maintain the desired reaction temperature.

-

Ethylene Introduction: Ethylene gas is introduced into the bottom of the reactor and allowed to bubble through the sulfuric acid. The flow rate of ethylene is carefully controlled.

-

Reaction Conditions: The reaction is typically carried out at a temperature of 50-80°C and a pressure of 10-15 atm. The exothermic nature of the reaction requires continuous cooling to prevent the temperature from exceeding the optimal range.

-

Monitoring the Reaction: The absorption of ethylene is monitored by measuring the uptake of the gas. The reaction is allowed to proceed until the desired concentration of this compound and diethyl sulfate in the sulfuric acid is achieved.

-

Product Mixture: The resulting product is a mixture containing primarily this compound, diethyl sulfate, and unreacted sulfuric acid.[9]

-